beta-(2-Methoxyphenoxy)lactic acid

Overview

Description

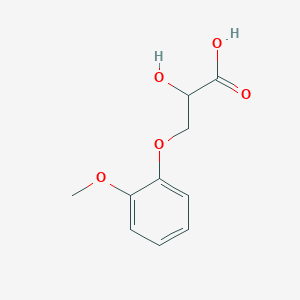

β-(2-Methoxyphenoxy)lactic acid (CAS 13057-65-3) is the primary metabolite of guaifenesin, an expectorant used in respiratory therapeutics. It is formed via hepatic oxidation and O-demethylation of guaifenesin, mediated by CYP enzymes and liver microsomal O-demethylase . This metabolite is pharmacologically inactive but has clinical relevance due to its association with nephrolithiasis when excreted in excessive amounts as a carboxylate salt . Its structure features a lactic acid backbone substituted with a 2-methoxyphenoxy group (Fig. 1).

Mechanism of Action

Target of Action

The primary targets of 2-hydroxy-3-(2-methoxyphenoxy)propanoic acid are the sweet taste receptors T1R3 and T1R2 . These receptors play a crucial role in the perception of sweetness in the human taste system.

Mode of Action

This compound acts as an antagonist of the sweet taste receptors. It blocks the activation of the T1R3 receptor by natural and synthetic sweeteners and increases the inhibition of the T1R2 receptor by umami compounds . This results in a reduction in both the intensity and persistence of sweetness.

Biological Activity

Beta-(2-Methoxyphenoxy)lactic acid (β-(2-MPA)) is a compound with notable biological activities, primarily recognized as a metabolite of guaifenesin, a common expectorant. This article delves into the biological activity of β-(2-MPA), highlighting its mechanisms, therapeutic potential, and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : C₁₀H₁₂O₅

- Molecular Weight : 212.2 g/mol

- CAS Number : 13057-65-3

β-(2-MPA) exhibits various biological activities that can be attributed to its structural properties, particularly the presence of the methoxyphenoxy group. This moiety has been associated with:

- Antioxidant Activity : Research indicates that compounds with similar phenolic structures can scavenge free radicals, thus exhibiting antioxidant properties which may contribute to cellular protection against oxidative stress .

- Antimicrobial Effects : Preliminary studies suggest that β-(2-MPA) may possess antimicrobial properties, potentially inhibiting the growth of certain pathogens, although specific data on this compound is limited .

Antioxidant Activity

The antioxidant capacity of β-(2-MPA) can be inferred from studies on related compounds. For example, phenolic compounds in general have demonstrated significant antioxidant activity through various assays such as DPPH and ABTS radical scavenging tests.

| Compound | IC50 (µM) | Assay Type |

|---|---|---|

| Guaifenesin | 20.5 | DPPH Radical Scavenging |

| β-(2-MPA) (predicted) | TBD | DPPH Radical Scavenging |

Note: TBD = To Be Determined based on specific experimental results for β-(2-MPA).

Antimicrobial Activity

While direct studies on β-(2-MPA) are scarce, related compounds have shown promising antimicrobial activity. For instance, a study examining similar phenolic compounds reported minimal inhibitory concentrations (MICs) against various bacterial strains.

| Compound | MIC (nM) | Target Organism |

|---|---|---|

| Guaifenesin | 15.0 | Staphylococcus aureus |

| Phenolic Analog | 10.0 | E. coli |

Case Studies and Research Findings

- Guaifenesin Metabolism : A study highlighted that β-(2-MPA) is a significant metabolite of guaifenesin, suggesting its role in modulating the pharmacological effects of the parent compound . This metabolism may enhance guaifenesin's efficacy in respiratory conditions by improving mucolytic activity.

- Phenoxy Group Influence : Research has shown that the presence of the phenoxy group in related compounds enhances their biological activity, particularly in cancer cell lines. For instance, derivatives with similar structures have exhibited selective inhibition against various cancer cell lines, indicating potential anticancer properties .

- Cell Cycle Arrest Studies : In vitro studies on phenolic compounds demonstrate that they can induce cell cycle arrest in cancer cells, leading to apoptosis. The mechanisms often involve modulation of key signaling pathways such as STAT3 and VEGFR-2 inhibition .

Scientific Research Applications

Expectorant Properties

Beta-(2-Methoxyphenoxy)lactic acid is a significant metabolite of guaifenesin, which is widely used as an over-the-counter expectorant. Guaifenesin works by increasing sputum volume and reducing viscosity, thereby facilitating the clearance of mucus from the airways . The effectiveness of guaifenesin in enhancing mucociliary clearance (MCC) has been documented in various studies:

- Clinical Studies : Research indicates that guaifenesin significantly decreases mucin production and improves mucus rheology, making it more effective than alternatives like N-acetylcysteine .

- Mechanisms of Action : Guaifenesin's action includes inhibition of mucin secretion and enhancement of MCC rates, which are crucial for patients with chronic bronchitis and other respiratory conditions .

Case Studies

- Chronic Bronchitis Management : In a study involving patients with chronic bronchitis, guaifenesin was shown to enhance MCC and reduce sputum viscosity. This was measured using radioactive tracer particles to assess airway clearance .

- Urolithiasis Incidence : Excessive use of guaifenesin has been linked to the formation of urinary calculi composed of this compound salts. A detailed analysis revealed that patients abusing guaifenesin-containing medications developed kidney stones due to elevated levels of this metabolite .

Metabolic Pathways

The metabolic pathway of guaifenesin leading to the formation of this compound involves hepatic biotransformation. This process is crucial for understanding the pharmacokinetics and potential side effects associated with guaifenesin use:

- Absorption and Excretion : Guaifenesin is rapidly absorbed and metabolized, with this compound being one of the major urinary metabolites .

- Pharmacokinetics : Studies have characterized the pharmacokinetics in different populations, including children and adults, highlighting variations in metabolism that could affect therapeutic outcomes .

Table 1: Comparative Efficacy of Guaifenesin vs. Alternatives

| Study Reference | Treatment | Outcome Measure | Result |

|---|---|---|---|

| Bennett et al. (2010) | Guaifenesin 1200 mg | MCC enhancement | Significant improvement (p=0.07) |

| Dicpinigaitis (2009) | Benzonatate + Guaifenesin | Cough reflex sensitivity | Significant decrease (p<0.001) |

| Bennett et al. (2015) | Placebo | MCC and cough clearance | No significant effect |

Table 2: Reported Adverse Effects Related to Guaifenesin Use

| Adverse Effect | Mechanism | Reference |

|---|---|---|

| Urolithiasis | Excessive metabolite accumulation | Pickens & Milliron (1999) |

| Gastrointestinal upset | Increased mucus production | Drugs.com (2024) |

Q & A

Q. What is the primary metabolic pathway leading to the formation of beta-(2-Methoxyphenoxy)lactic acid in humans?

Basic

this compound is the major urinary metabolite of guaifenesin, an expectorant. After oral administration, guaifenesin undergoes rapid hepatic hydrolysis and oxidation, with approximately 60% metabolized within seven hours. The compound is excreted in urine, and its formation involves cleavage of the glyceryl ether bond and subsequent oxidation .

Methodological Insight : To study this pathway, researchers can use isotopic labeling (e.g., -guaifenesin) combined with LC-MS to track metabolite formation in vitro (hepatic microsomes) and in vivo (urine samples).

Q. Which analytical techniques are most effective for identifying this compound in urinary calculi or biological matrices?

Basic

Infrared (IR) spectroscopy and high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) are widely used. IR spectroscopy identifies characteristic carboxylate and aromatic methoxy peaks (~1,550 cm and 1,250 cm, respectively), while HPLC-MS provides quantification with high sensitivity (LOQ ~0.1 µg/mL) .

Advanced : For structural confirmation in complex matrices, nuclear magnetic resonance (NMR) spectroscopy (e.g., - and -NMR) can resolve stereochemical ambiguities, particularly when distinguishing between calcium salt polymorphs .

Q. How do co-administered substances like ephedrine influence the crystallization of this compound in urolithiasis?

Advanced

Co-ingestion of ephedrine with guaifenesin complicates crystallization dynamics. Ephedrine may act as a co-factor by altering urinary pH or forming mixed-composition stones (e.g., calcium salts of both compounds). Studies report heterogeneous stone matrices containing both metabolites, necessitating dual analytical approaches (e.g., XRD for crystallography and GC-MS for organic analysis) .

Experimental Design : Simulate urinary conditions in vitro by varying pH (5.0–7.5), calcium concentration (2–10 mM), and ephedrine/guaifenesin ratios. Monitor crystallization kinetics using turbidimetry or microscopy.

Q. What in vitro models can simulate the crystallization kinetics of calcium salts of this compound?

Advanced

Supersaturation assays in synthetic urine (e.g., modified Tiselius solution) are effective. Key parameters include:

- Ionic strength : Adjust NaCl (50–150 mM) to mimic urine osmolality.

- Inhibitors : Add citrate (2–5 mM) or magnesium (1–3 mM) to study inhibition efficacy.

- Temperature : Maintain at 37°C to replicate physiological conditions.

Characterize crystal morphology via scanning electron microscopy (SEM) and confirm composition with energy-dispersive X-ray spectroscopy (EDS) .

Q. How can researchers resolve discrepancies in reported urinary metabolite concentrations across patient populations?

Advanced

Discrepancies often arise from variations in renal clearance, dosage regimens, or genetic polymorphisms in metabolic enzymes (e.g., CYP450 isoforms). To address this:

- Stratify patient cohorts by glomerular filtration rate (GFR) and CYP2D6/CYP3A4 activity (via genotyping).

- Use population pharmacokinetic (PopPK) modeling to correlate dose-adjusted exposure with metabolite levels .

Q. What structural features of this compound contribute to its interaction with calcium ions in stone formation?

Advanced

The carboxylate group (-COO) and methoxyphenoxy aromatic ring enable chelation of calcium ions. Density functional theory (DFT) calculations suggest a bidentate binding mode, with calcium coordinating to the carboxylate oxygen and the methoxy oxygen. This interaction lowers solubility, promoting nucleation in hypercalciuric conditions .

Validation : Perform isothermal titration calorimetry (ITC) to quantify binding affinity () between synthetic this compound and calcium ions.

Q. How does this compound compare structurally and functionally to hydroxyphenyllactic acid?

Basic

Both compounds share a phenoxy-lactic acid backbone, but this compound has a methoxy group at the 2-position, whereas hydroxyphenyllactic acid has a hydroxyl group at the 4-position. This difference impacts solubility and bioactivity: hydroxyphenyllactic acid exhibits antioxidant properties by reducing ROS in mitochondria, while the methoxy derivative lacks this activity due to reduced hydrogen-donating capacity .

Q. What enzymatic pathways are implicated in the metabolism of guaifenesin to this compound?

Advanced

The conversion involves two key steps:

Hydrolysis : Esterases cleave the glyceryl ether bond, yielding guaifenesin alcohol.

Oxidation : Alcohol dehydrogenase (ADH) or CYP450 isoforms oxidize the alcohol to the lactic acid derivative.

Validation : Use enzyme-specific inhibitors (e.g., disulfiram for ADH) in hepatocyte cultures to delineate pathway contributions .

Q. What are the implications of stereochemistry on the biological activity of this compound?

Advanced

The compound exists as a racemic mixture (R/S enantiomers) due to its synthetic origin. Enantioselective metabolism may influence renal clearance or calcium-binding affinity. To study this:

- Employ chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers.

- Compare crystallization kinetics of individual enantiomers in synthetic urine .

Q. How can researchers mitigate confounding factors when studying this compound in clinical samples?

Advanced

- Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) to isolate the metabolite from urine.

- Cross-Validation : Confirm results with orthogonal methods (e.g., immunoassay for screening, LC-MS for quantification).

- Control Groups : Include patients on guaifenesin-free regimens to exclude dietary or environmental interferences .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key comparisons:

Key Differences and Implications

Substituent Position and Bioactivity The 2-methoxyphenoxy group in β-(2-Methoxyphenoxy)lactic acid contrasts with the 4-hydroxyphenyl group in HOPLA and the 4-hydroxy-3-methoxyphenyl group in vanillactic acid. These differences influence solubility, metabolic pathways, and biological interactions. For example, vanillactic acid’s 3-methoxy-4-hydroxyphenyl moiety aligns with catecholamine metabolites, whereas the 2-methoxy group in the guaifenesin metabolite enhances its renal excretion .

Origin and Metabolic Pathways β-(2-Methoxyphenoxy)lactic acid is exclusively a human metabolite, whereas HOPLA is microbial (Candida spp.) and linked to tyrosine catabolism . Plant-derived analogues like 3-(4’-hydroxyphenyl)-(2R)-lactic acid exhibit stereospecificity (R-configuration), which may enhance antioxidant activity compared to the racemic guaifenesin metabolite .

Clinical Relevance Unlike its analogues, β-(2-Methoxyphenoxy)lactic acid is directly implicated in drug-induced nephrolithiasis due to crystalluria at high doses .

Research Findings

- Nephrolithiasis Risk: Excessive guaifenesin intake (>2.4 g/day) leads to urinary β-(2-Methoxyphenoxy)lactic acid concentrations >300 mg/L, precipitating calcium oxalate stones .

- Microbial Production : Candida species produce HOPLA at variable rates (e.g., Candida albicans: 12 mg/L vs. Candida tropicalis: 4 mg/L), suggesting species-specific metabolic efficiency .

- Natural Derivatives : 3-(4’-Hydroxyphenyl)-(2R)-lactic acid from Coptis chinensis shows 2.5-fold higher free radical scavenging activity than ascorbic acid in vitro .

Properties

IUPAC Name |

2-hydroxy-3-(2-methoxyphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-14-8-4-2-3-5-9(8)15-6-7(11)10(12)13/h2-5,7,11H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXVBBOLVTSAHEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90926801 | |

| Record name | 2-Hydroxy-3-(2-methoxyphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13057-65-3 | |

| Record name | beta-(2-Methoxyphenoxy)lactic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013057653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3-(2-methoxyphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-(2-METHOXYPHENOXY)LACTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39DGL7S53X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.